Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate
Overview
Description
“Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” is a chemical compound with the molecular formula C13H15NO3. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 2-oxindole core, which is a prevalent moiety in many natural products and drugs . The compound also contains a carboxylate group attached to the 5-position of the 2-oxindole ring.Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 436.8±45.0 °C and a predicted density of 1.152±0.06 g/cm3 . The compound is solid at room temperature .Scientific Research Applications
Pyrolysis and Chemical Reactions
- Pyrolysis Studies : Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate has been studied in pyrolysis processes. At high temperatures (850°C), it primarily yields 1-methyl-2-quinolone (30%) (Brown & Butcher, 1973).
Applications in Drug Synthesis
- Synthesis of Anti-Inflammatory Agents : Derivatives of methyl oxindole, such as 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide, have been synthesized and shown to possess anti-inflammatory activity (Ri-gang, 2007).
- HIV-1 Inhibition : Novel 3-oxindole derivatives have been synthesized for potential use as anti-HIV-1 agents. One derivative, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, showed significant inhibitory effects on HIV-1 infection (Kim et al., 2022).
Chemical Synthesis and Modifications
- Efficient Synthesis Techniques : An efficient synthesis approach for a spirocyclic oxindole analogue has been developed. This involves dianion alkylation and cyclization of ethyl 2-oxindole-5-carboxylate (Teng, Zhang, & Mendonça, 2006).
- Palladium-Catalyzed Reactions : Palladium-catalyzed tandem Heck reaction/C-H functionalization has been used to prepare spiro-indane-oxindoles, demonstrating the versatility of the oxindole framework in synthesizing pharmacologically active compounds (Ruck et al., 2008).
Other Chemical Transformations
- Electrochemical Oxidation : The electrochemical oxidation of indole-3-acetic acid in acidic medium leads to various products, including 3-methylene-2-oxindole (Hu & Dryhurst, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Properties
IUPAC Name |
methyl 1,3,3-trimethyl-2-oxoindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2)9-7-8(11(15)17-4)5-6-10(9)14(3)12(13)16/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWJMLXPUZSJKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008899 | |
Record name | Methyl 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896161-14-1 | |
Record name | Methyl 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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